molecular formula C8H14ClNO2 B15329306 (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

Cat. No.: B15329306
M. Wt: 191.65 g/mol
InChI Key: GQPIJTUUPUBGSL-ZWRPGQTPSA-N
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Description

(1R,3S,4S)-2-azabicyclo[222]octane-3-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclic amines and carboxylic acids.

    Cyclization: A key step in the synthesis is the cyclization reaction, which forms the bicyclic structure. This can be achieved through intramolecular reactions under acidic or basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of bicyclic structures on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structure could be modified to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be exploited to develop new products with desirable characteristics.

Mechanism of Action

The mechanism by which (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but lacking the carboxylic acid group.

    3-carboxy-2-azabicyclo[2.2.2]octane: Another similar compound with a carboxylic acid group at a different position.

Uniqueness

(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a bicyclic structure and a carboxylic acid group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-3-6(9-7)4-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6?,7-;/m0./s1

InChI Key

GQPIJTUUPUBGSL-ZWRPGQTPSA-N

Isomeric SMILES

C1CC2CCC1[C@H](N2)C(=O)O.Cl

Canonical SMILES

C1CC2CCC1C(N2)C(=O)O.Cl

Origin of Product

United States

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